

# Assessing the Translational Potential of GEM103: A Comparative Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **GJ103**

Cat. No.: **B15560204**

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GEM103 with other emerging therapies for the treatment of dry age-related macular degeneration (AMD), supported by available experimental data.

GEM103, a recombinant human complement factor H (CFH), is a novel therapeutic candidate for dry AMD, a leading cause of irreversible blindness in the elderly.[\[1\]](#)[\[2\]](#) This guide will delve into the mechanism of action of GEM103, present available clinical trial data in a comparative format, and provide detailed experimental protocols for key assays relevant to its development.

## Mechanism of Action: Restoring Complement Regulation

Dry AMD is characterized by the accumulation of drusen and the progressive degeneration of the retinal pigment epithelium (RPE) and photoreceptors, leading to geographic atrophy (GA).[\[2\]](#) A key contributing factor to the pathogenesis of dry AMD is the dysregulation of the alternative pathway of the complement system, a part of the innate immune system.[\[2\]](#) Genetic variants in the complement factor H (CFH) gene are strongly associated with an increased risk of developing AMD.[\[1\]](#)[\[3\]](#)

GEM103 is a full-length, recombinant human CFH designed to replace or supplement dysfunctional or deficient CFH in individuals with these genetic risk factors.[\[3\]](#) By delivering a functional version of this key regulatory protein via intravitreal injection, GEM103 aims to restore the natural control of the alternative complement pathway at the site of disease in the

eye.[3][4] This targeted approach is intended to reduce the chronic inflammation and cell damage that drives the progression of dry AMD.[4]

The signaling pathway below illustrates the mechanism of action of GEM103 in regulating the alternative complement pathway.



[Click to download full resolution via product page](#)

**Diagram 1:** Mechanism of Action of GEM103.

## Comparative Analysis of Clinical Trial Data

The translational potential of GEM103 can be assessed by comparing its clinical trial data with that of other recently approved or late-stage therapies for geographic atrophy, namely pegcetacoplan (Syfovre®) and avacincaptad pegol (Izervay™).

### Efficacy Data

The following table summarizes the available efficacy data from clinical trials of GEM103, pegcetacoplan, and avacincaptad pegol. It is important to note that the Phase 2a ReGAtta trial of GEM103 was primarily designed to assess safety and was not powered for efficacy, which limits direct comparison with the Phase 3 trials of the other agents.[\[5\]](#)[\[6\]](#)

| Drug (Trial)                                     | Mechanism of Action                          | Primary Efficacy Endpoint              | Key Efficacy Results                                                                                                                                                                                     |
|--------------------------------------------------|----------------------------------------------|----------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| GEM103 (Phase 2a ReGAtta)                        | Recombinant human Complement Factor H (rCFH) | Safety and tolerability                | GA progression was statistically indistinguishable between the study eye and the fellow eye at 3 and 6 months.[7]                                                                                        |
| Pegcetacoplan (OAKS & DERBY - Phase 3)           | C3 inhibitor                                 | Change from baseline in GA lesion area | OAKS (12 months): 21% reduction in GA lesion growth (monthly), 16% reduction (every other month) vs. sham.[4] DERBY (12 months): 12% reduction (monthly), 11% reduction (every other month) vs. sham.[4] |
| Avacincaptad Pegol (GATHER1 & GATHER2 - Phase 3) | C5 inhibitor                                 | Mean rate of change in GA area         | Pooled data (12 months): Lower proportions of patients experienced $\geq 15$ ETDRS letter loss with ACP 2 mg (4.0%) vs. sham (7.6%).[8]                                                                  |

## Safety and Tolerability Data

The safety profiles of these intravitreally administered drugs are a critical aspect of their translational potential. The table below provides a summary of the key safety findings.

| Drug (Trial)                                     | Most Common Ocular Adverse Events                               | Rates of Choroidal Neovascularization (CNV)                                                                                                                        | Intraocular Inflammation                                   |
|--------------------------------------------------|-----------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------|
| GEM103 (Phase 2a ReGAtta)                        | Conjunctival hemorrhage (related to injection procedure)<br>[7] | No cases of CNV confirmed in the study eye.[7]                                                                                                                     | Mild iritis observed in 3 patients (4.8%), which resolved. |
| Pegcetacoplan (OAKS & DERBY - Phase 3)           | Eye irritation, conjunctival hemorrhage, vitreous floaters      | OAKS (12 months): 6.0% (monthly), 4.1% (every other month) vs. 2.4% (sham).[9]<br>DERBY (12 months): 12.0% (monthly), 6.7% (every other month) vs. 3.8% (sham).[9] | Cases of intraocular inflammation were reported.[9]        |
| Avacincaptad Pegol (GATHER1 & GATHER2 - Phase 3) | Conjunctival hemorrhage, increased intraocular pressure         | Increased incidence of CNV in the treatment groups compared to sham.                                                                                               | Cases of intraocular inflammation were reported.           |

## Experimental Protocols

Detailed methodologies for key *in vitro* functional assays are crucial for replicating and verifying preclinical findings. The following sections provide representative protocols for assays used to characterize the activity of GEM103.

## Cofactor Activity Assay

This assay measures the ability of GEM103 to act as a cofactor for Factor I in the cleavage of C3b.[2]



[Click to download full resolution via product page](#)

**Diagram 2:** Workflow for Cofactor Activity Assay.

#### Protocol:

- Reagents: Purified human C3b, purified human Factor I, GEM103 (at various concentrations), and a buffer such as Phosphate-Buffered Saline (PBS).
- Reaction Setup: In a microcentrifuge tube, combine a fixed amount of C3b and Factor I with varying concentrations of GEM103.
- Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).<sup>[4]</sup>
- Termination: Stop the reaction by adding SDS-PAGE sample buffer.
- Analysis: Analyze the samples by SDS-PAGE under reducing conditions, followed by Coomassie blue staining. The cleavage of the  $\alpha'$ -chain of C3b into smaller fragments indicates cofactor activity.<sup>[4]</sup>

## Hemolysis Assay

This assay assesses the ability of GEM103 to protect cells from complement-mediated lysis.



[Click to download full resolution via product page](#)

**Diagram 3:** Workflow for Hemolysis Assay.

#### Protocol:

- Cell Preparation: Prepare a standardized suspension of sheep erythrocytes.
- Reaction Setup: In a 96-well plate, combine the erythrocyte suspension with CFH-depleted human serum and varying concentrations of GEM103.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
- Centrifugation: Centrifuge the plate to pellet the intact erythrocytes.
- Analysis: Transfer the supernatant to a new plate and measure the absorbance at a wavelength specific for hemoglobin (e.g., 414 nm or 540 nm) to quantify the extent of hemolysis.[\[10\]](#)

## Conclusion

GEM103 represents a targeted therapeutic approach for a genetically-defined subset of the dry AMD population. Its mechanism of restoring complement regulation is a distinct strategy compared to the complement inhibitors currently on the market. While the available clinical data

for GEM103 is still in early stages and lacks a direct efficacy comparison for GA growth, the favorable safety profile observed in the Phase 2a ReGAtta study is encouraging.[7] Further late-stage clinical trials will be necessary to fully elucidate the translational potential of GEM103 in slowing the progression of geographic atrophy. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals in the field of ophthalmology.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cofactor Activity Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 2. An Evaluation of the Complement-Regulating Activities of Human Complement Factor H (FH) Variants Associated With Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gemini Therapeutics Announces Data From Ongoing Phase 2a Study in Patients with GA Secondary to Dry AMD - - Modern Optometry [modernod.com]
- 4. air.unimi.it [air.unimi.it]
- 5. sec.gov [sec.gov]
- 6. biospace.com [biospace.com]
- 7. ir.discmedicine.com [ir.discmedicine.com]
- 8. A Phase I, Single Ascending Dose Study of GEM103 (Recombinant Human Complement Factor H) in Patients with Geographic Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gemini Therapeutics Announces Initial Data From Its Ongoing Phase 2a Study of GEM103 in Patients With Geographic Atrophy Secondary to Dry Age-Related Macular Degeneration - BioSpace [biospace.com]
- 10. euretina.org [euretina.org]
- To cite this document: BenchChem. [Assessing the Translational Potential of GEM103: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15560204#assessing-the-translational-potential-of-gj103>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)